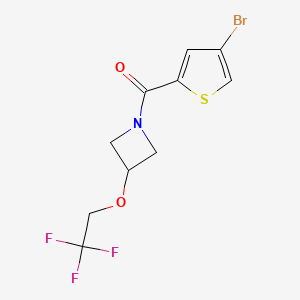![molecular formula C15H17N5OS B6425468 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 2034254-44-7](/img/structure/B6425468.png)
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide, also known as S-Triazolyl-benzothiazole (STB), is a synthetic compound that has recently been studied for its potential applications in medicinal chemistry and drug discovery. STB is a heterocyclic compound that is composed of a benzothiazole and a triazole ring. It has been found to have a wide range of biological activities, such as anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects.
Aplicaciones Científicas De Investigación
STB has recently been studied for its potential applications in medicinal chemistry and drug discovery. For example, it has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, STB has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, STB has been found to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of acetylcholine.
Mecanismo De Acción
The exact mechanism of action of STB is not yet fully understood. However, it is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the enzyme acetylcholinesterase (AChE). In addition, STB has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
STB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria and fungi. Furthermore, STB has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, STB has been found to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using STB in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and pellets. In addition, STB is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using STB in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for STB research include further exploration of its anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. In addition, further research into the mechanism of action of STB could lead to the development of novel therapeutic agents. Furthermore, further research into the biochemical and physiological effects of STB could lead to the development of novel drugs for the treatment of various diseases. Finally, further research into the solubility of STB could lead to the development of more efficient methods for its use in laboratory experiments.
Métodos De Síntesis
STB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-methyl-1-butan-2-yl-2H-1,2,3-triazole with benzothiazole-2-carboxylic acid. This reaction is usually carried out in the presence of an aqueous base, such as sodium hydroxide, and a catalyst, such as sodium chloride. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-10(2)12(9-20-16-7-8-17-20)18-14(21)15-19-11-5-3-4-6-13(11)22-15/h3-8,10,12H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRREGQNWBBNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6425409.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6425420.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![2-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6425451.png)

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)